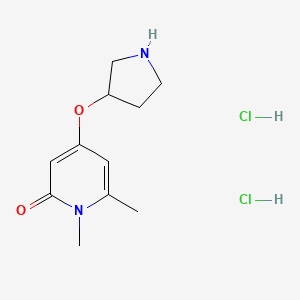![molecular formula C19H14N8O3 B2753116 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 2034599-19-2](/img/structure/B2753116.png)
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several heterocyclic moieties, including 1,2,4-oxadiazole and 1,2,4-triazolo[4,3-a]pyridine . These moieties are often found in pharmacologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole and 1,2,4-triazolo[4,3-a]pyridine rings. Intramolecular hydrogen bonding may occur between the N atom of the oxadiazole moiety and an NH2 group .科学的研究の応用
Synthesis and Antibacterial Activity
Researchers have synthesized a series of compounds including triazole, thiazole, and oxadiazole moieties, which were tested for their antibacterial activity against various bacteria strains such as S. aureus, L. monocytogenes, E. coli, and P. aeruginosa. Compounds demonstrated significant antibacterial efficacy, suggesting potential applications in developing new antibacterial agents (Balandis et al., 2019).
Antitumor and Antimicrobial Activities
Novel compounds containing the N-arylpyrazole moiety were synthesized and evaluated for their antitumor and antimicrobial activities. These compounds showed inhibition effects comparable to those of standard drugs against human breast and liver carcinoma cell lines, indicating their potential as antitumor and antimicrobial agents (Riyadh, 2011).
Antimycobacterial Activity
Pyridine and pyrazine derivatives substituted with oxadiazoles were synthesized and tested against Mycobacterium tuberculosis. The study aimed to explore these compounds as carboxylic acid isosteres, with several showing significant antimycobacterial activity, providing a basis for further exploration of such compounds in tuberculosis treatment (Gezginci et al., 1998).
Synthesis and Anticancer Evaluation
Research on 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases derived from isonicotinic acid hydrazide demonstrated significant in vitro anticancer activity against various human cancer cell lines. These findings suggest the potential of these compounds in developing new anticancer therapies (Abdo & Kamel, 2015).
Optimization of Pharmacokinetic Properties
Studies on 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based P2X7 receptor antagonists aimed to optimize pharmacokinetic properties, leading to the identification of a clinical candidate. This research highlights the potential therapeutic applications of these compounds in treating conditions associated with the P2X7 receptor (Letavic et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-oxo-3H-phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N8O3/c1-10-21-19(30-26-10)11-6-7-27-14(8-11)22-23-15(27)9-20-18(29)16-12-4-2-3-5-13(12)17(28)25-24-16/h2-8H,9H2,1H3,(H,20,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMZDLZERZJERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=NNC(=O)C5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

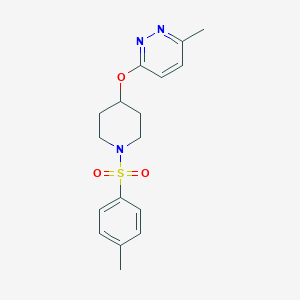
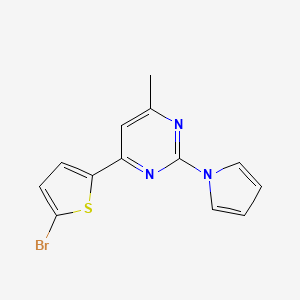

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2753037.png)

![Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2753039.png)
![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2753040.png)
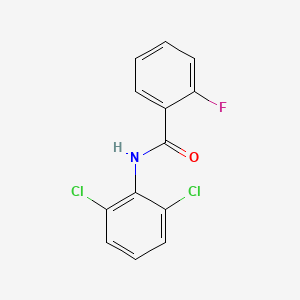
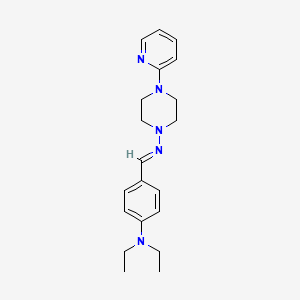
![6-(3-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2753050.png)
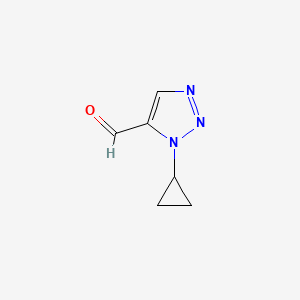

![3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2753055.png)
